molecular formula C12H12ClNO3S2 B5849606 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide

5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide

Cat. No. B5849606
M. Wt: 317.8 g/mol
InChI Key: IHZOOASIXNGQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-715 and is a selective inhibitor of MAP kinase kinase 7 (MKK7), which is a key regulator of the JNK signaling pathway.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide involves its selective inhibition of MKK7, which is a key regulator of the JNK signaling pathway. This pathway is involved in various cellular processes, such as apoptosis, inflammation, and stress response. By inhibiting MKK7, 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide can modulate the JNK signaling pathway and thereby regulate various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide in lab experiments is its selectivity for MKK7, which allows for the specific modulation of the JNK signaling pathway. However, one limitation is that its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide. One direction is to further investigate its potential use in the treatment of various diseases, such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-methoxybenzylamine in the presence of a base. This reaction results in the formation of the intermediate 5-chloro-N-(4-methoxybenzyl)thiophene-2-sulfonamide, which is then treated with a reducing agent to produce the final product, 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide.

Scientific Research Applications

5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.

properties

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c1-17-10-4-2-9(3-5-10)8-14-19(15,16)12-7-6-11(13)18-12/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZOOASIXNGQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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